1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 878693-67-5
VCID: VC6721601
InChI: InChI=1S/C26H33N3O3/c1-26(2,3)29-18-19(17-24(29)30)25-27-20-11-5-6-12-21(20)28(25)15-9-10-16-32-23-14-8-7-13-22(23)31-4/h5-8,11-14,19H,9-10,15-18H2,1-4H3
SMILES: CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4OC
Molecular Formula: C26H33N3O3
Molecular Weight: 435.568

1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CAS No.: 878693-67-5

Cat. No.: VC6721601

Molecular Formula: C26H33N3O3

Molecular Weight: 435.568

* For research use only. Not for human or veterinary use.

1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 878693-67-5

Specification

CAS No. 878693-67-5
Molecular Formula C26H33N3O3
Molecular Weight 435.568
IUPAC Name 1-tert-butyl-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C26H33N3O3/c1-26(2,3)29-18-19(17-24(29)30)25-27-20-11-5-6-12-21(20)28(25)15-9-10-16-32-23-14-8-7-13-22(23)31-4/h5-8,11-14,19H,9-10,15-18H2,1-4H3
Standard InChI Key YUFDPVUOASAKRI-UHFFFAOYSA-N
SMILES CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4OC

Introduction

The compound 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that combines structural motifs from benzimidazole, pyrrolidinone, and ether functionalities. Such compounds are often explored for their potential bioactivity, including antimicrobial, anticancer, or other pharmacological properties. This article provides a detailed review of its chemical structure, synthesis pathways, and potential applications based on available data.

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions combining benzimidazole derivatives with pyrrolidinone intermediates. Below is a general outline:

  • Preparation of Benzimidazole Intermediate:

    • React o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core .

  • Ether Formation:

    • Introduce the methoxyphenoxy group via nucleophilic substitution using alkyl halides or similar reagents.

  • Pyrrolidinone Coupling:

    • Attach the pyrrolidinone ring through amide bond formation or alkylation reactions.

  • tert-Butyl Protection:

    • Add the tert-butyl group using tert-butyl bromide or similar electrophiles under basic conditions.

Analytical Data

The compound’s structure can be confirmed using advanced spectroscopic techniques:

Potential Applications

Compounds with similar structures have been studied for diverse applications:

  • Pharmacological Activity:

    • Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties .

    • Pyrrolidinone-containing molecules have shown promise as enzyme inhibitors.

  • Material Science:

    • The combination of rigid and flexible groups may make it useful in supramolecular chemistry or as a ligand in catalysis.

  • Biological Studies:

    • The compound could serve as a probe to study receptor-ligand interactions due to its heterocyclic framework.

Research Gaps and Future Directions

While the compound shows promise due to its structural complexity, further studies are needed:

  • Biological Testing: Evaluate its efficacy against specific biological targets.

  • Toxicity Studies: Assess its safety profile in vitro and in vivo.

  • Optimization of Synthesis: Develop more efficient and scalable synthetic routes.

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